molecular formula C13H14N2O2 B12067980 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde

4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde

Cat. No.: B12067980
M. Wt: 230.26 g/mol
InChI Key: KJNQQMWOTFRUMQ-UHFFFAOYSA-N
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Description

4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrazole functionalities allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Benzaldehyde Moiety: The pyrazole derivative is then reacted with 4-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzoic acid.

    Reduction: 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The pyrazole moiety is a common pharmacophore in medicinal chemistry, and derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Industry:

    Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments for various applications, including textiles and coatings.

    Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The benzaldehyde moiety can undergo nucleophilic addition reactions with biological nucleophiles, such as thiol groups in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

    Cuminaldehyde (4-isopropylbenzaldehyde): Similar structure with an isopropyl group instead of the pyrazole ring.

    4-Isopropoxybenzaldehyde: Similar structure with an isopropoxy group instead of the pyrazole ring.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group and a boron-containing ring.

Uniqueness: 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde is unique due to the presence of both the pyrazole and benzaldehyde functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)oxybenzaldehyde

InChI

InChI=1S/C13H14N2O2/c1-10(2)15-8-13(7-14-15)17-12-5-3-11(9-16)4-6-12/h3-10H,1-2H3

InChI Key

KJNQQMWOTFRUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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